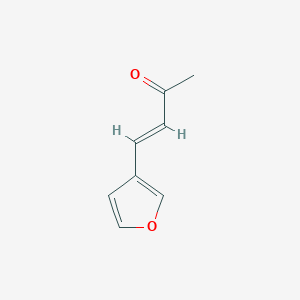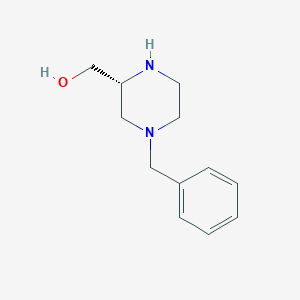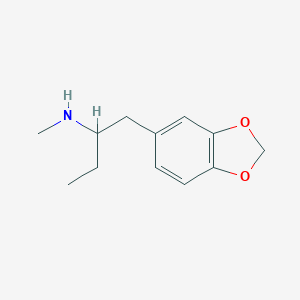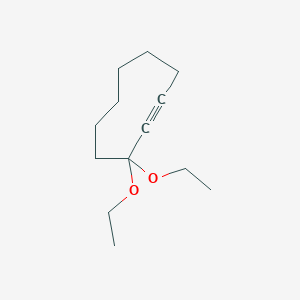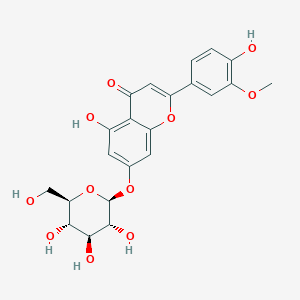
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, also known as POPOP, is a fluorescent dye that is commonly used in scientific research. POPOP is a member of the oxadiazole family of compounds, which are known for their fluorescent properties.
Wissenschaftliche Forschungsanwendungen
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is commonly used in scientific research as a fluorescent dye. It is particularly useful in the study of biological systems, where it can be used to label and visualize specific molecules or structures. This compound is also used in the study of materials science, where it can be used to measure the properties of materials such as polymers and nanoparticles.
Wirkmechanismus
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. This property is known as fluorescence, and it is used to visualize molecules or structures that are labeled with this compound. The mechanism of action of this compound involves the absorption of light by the dye molecule, followed by the emission of light at a longer wavelength.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it is important to note that high concentrations of this compound can interfere with cellular processes and may cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has several advantages for use in lab experiments. It is a highly fluorescent dye that is relatively easy to synthesize and purify. It is also non-toxic and can be used to label a wide variety of molecules or structures. However, this compound has some limitations. It is not suitable for use in live-cell imaging, as it can be toxic at high concentrations. Additionally, it has a relatively short fluorescence lifetime, which limits its use in some types of experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. One area of research is the development of new fluorescent dyes that have longer fluorescence lifetimes and are less toxic than this compound. Another area of research is the development of new methods for using this compound to label and visualize specific molecules or structures. Finally, there is a need for further research into the potential toxic effects of this compound on cellular processes.
Synthesemethoden
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with phenyl isocyanate and the reaction of 2-nitroaniline with phenyl isocyanate. The most common method for synthesizing this compound is the reaction of 2-aminobenzoic acid with phenyl isocyanate, which yields this compound with a high degree of purity.
Eigenschaften
CAS-Nummer |
23047-95-2 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2 |
InChI-Schlüssel |
BRUOFARTOPHRMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Andere CAS-Nummern |
23047-95-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





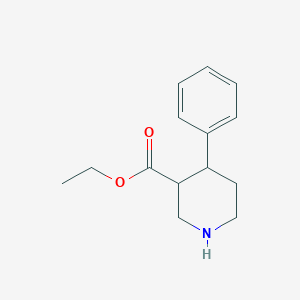


![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)


![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
